molecular formula C21H19F2N3O2 B2632618 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900001-96-9

1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2632618
CAS No.: 900001-96-9
M. Wt: 383.399
InChI Key: KQHQFDOXCCFWCK-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS 900001-96-9) is a chemical compound with the molecular formula C21H19F2N3O2 and a molecular weight of 383.39 g/mol . This reagent features a pyrrolo[1,2-a]pyrazine core, a scaffold recognized in medicinal chemistry for its potential in drug discovery. While specific biological data for this exact compound is limited in the public domain, related pyrrolopyrazine and fused pyrazine derivatives are actively investigated for various therapeutic applications. For instance, pyrazine-based structures have been identified as highly potent and selective inhibitors for targets like phosphodiesterase 2A (PDE2A) for cognitive disorders , and as key scaffolds in inhibitors for viral targets such as the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase . Furthermore, similar heterocyclic systems are being explored as cyclin-dependent kinase 2 (CDK2) inhibitors for cancer research and in the development of PI3Kα kinase inhibitors . This makes the pyrrolo[1,2-a]pyrazine core a versatile building block for researchers developing novel bioactive molecules. Our product is supplied with guaranteed high purity to ensure consistent and reliable results in your experiments. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O2/c1-28-19-7-3-2-5-17(19)24-21(27)26-12-11-25-10-4-6-18(25)20(26)14-8-9-15(22)16(23)13-14/h2-10,13,20H,11-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHQFDOXCCFWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound Pyrrolo[1,2-a]pyrazine 1-(3,4-difluorophenyl), N-(2-methoxyphenyl) C₂₂H₂₀F₂N₃O₂ 396.42 Enhanced lipophilicity, rigid core
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine 1-(4-ethoxyphenyl), N-(2,6-difluorophenyl) C₂₂H₂₁F₂N₃O₂ 397.43 Ethoxy group improves solubility
N-(2,4-Dimethoxyphenyl)-1-(3-methoxypropyl)-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Pyrido-pyrrolo-pyrimidine 1-(3-methoxypropyl), N-(2,4-dimethoxyphenyl) C₂₆H₂₅N₅O₄ 479.51 Extended conjugation, antiviral potential
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]-4-yl}methyl)-1H-pyrazole-4-carboxamide Pyrazole-carboxamide 4-fluorophenyl, 2-methoxyphenyl C₂₀H₁₇FN₄O₂ 376.38 Dual pyrazole system, pesticidal activity

Substituent Effects on Physicochemical Properties

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound increases metabolic stability compared to mono-fluorinated analogues (e.g., 4-fluorophenyl in ). Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes .
  • Methoxy vs. Ethoxy Groups : The 2-methoxyphenyl substituent in the target compound provides moderate lipophilicity (logP ~3.2), whereas the ethoxy group in increases solubility (logP ~2.8) due to enhanced polarity .

Biological Activity

The compound 1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS Number: 900001-96-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound features a pyrrolo[1,2-a]pyrazine core with difluorophenyl and methoxyphenyl substituents. This unique arrangement contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results indicate that the compound may act as a potent inhibitor of tumor growth, particularly in breast and lung cancers .

The compound has been identified as a c-Met kinase inhibitor , which plays a crucial role in tumor growth and metastasis. The inhibition of c-Met kinase was observed at nanomolar concentrations (IC50 = 48 nM), suggesting a strong affinity for this target . The mechanism involves disrupting signaling pathways that promote cancer cell proliferation and survival.

Other Biological Activities

In addition to its antitumor effects, preliminary studies suggest that the compound may possess anti-inflammatory and antimicrobial properties. It has been noted for its potential to inhibit bacterial growth, particularly against Helicobacter pylori, which is associated with gastrointestinal diseases .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in a murine model of cancer. The administration of varying doses resulted in a dose-dependent reduction in tumor size and improved survival rates among treated subjects compared to controls. The study also monitored side effects and found them to be minimal at therapeutic doses.

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